4-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a phenoxy group at the 4-position of the benzene ring and a pyridazine-pyrazole hybrid moiety linked via an aniline bridge. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, kinase targets) due to its ability to coordinate metal ions or participate in hydrogen bonding .
Properties
IUPAC Name |
4-phenoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O3S/c32-35(33,23-13-11-22(12-14-23)34-21-5-2-1-3-6-21)30-20-9-7-19(8-10-20)27-24-15-16-25(29-28-24)31-18-4-17-26-31/h1-18,30H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGASWMYXAYZIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)NC4=NN=C(C=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide, with the CAS number 1019098-63-5, is a compound that has garnered attention for its potential biological activities. This article reviews its biological effects, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of 484.5 g/mol. Its structure includes a phenoxy group, a sulfonamide moiety, and a pyrazole-pyridazine linkage, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1019098-63-5 |
| Molecular Formula | C₃₁H₃₁N₇O₄S |
| Molecular Weight | 484.5 g/mol |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study comparing various derivatives of benzenesulfonamide noted that certain compounds demonstrated potent activity against Leishmania species, with IC50 values indicating effective inhibition of parasitic growth . The specific IC50 values for related compounds suggest that modifications in the chemical structure can enhance efficacy.
The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways critical for microbial survival. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria and protozoa. This inhibition disrupts nucleic acid synthesis, leading to microbial cell death.
Study on Leishmaniasis
In a comparative study involving various benzenesulfonamide derivatives against Leishmania spp., several compounds were tested for their in vitro activity. The study found that some derivatives exhibited IC50 values as low as 0.059 mM against L. infantum and L. amazonensis, highlighting the potential of these compounds in treating leishmaniasis .
Cardiovascular Effects
Another area of research explored the cardiovascular effects of sulfonamide derivatives using isolated rat heart models. The study indicated that certain derivatives could significantly alter perfusion pressure and coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analog is 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide . The key difference lies in the substitution at the 4-position of the benzene ring: a fluorine atom replaces the phenoxy group. Fluorine’s electron-withdrawing nature may enhance metabolic stability and membrane permeability compared to the bulkier phenoxy substituent, which could improve pharmacokinetic properties. However, the phenoxy group’s aromaticity might facilitate stronger hydrophobic interactions in target binding.
Pyrazoline vs. Pyridazine-Pyrazole Hybrids
Compounds such as 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides (e.g., derivatives from ) replace the pyridazine-pyrazole moiety with a pyrazoline ring . In contrast, the pyridazine-pyrazole hybrid in the target compound offers planar rigidity, which may improve selectivity for flat binding pockets (e.g., ATP-binding sites in kinases).
Halogenated and Complex Hybrid Systems
The patent-derived compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () incorporates a chromen-4-one core and dual fluorine substituents . This complex architecture enhances π-stacking and dipole interactions, reflected in its higher molecular weight (589.1 g/mol) compared to the target compound (estimated ~480–500 g/mol). The chromenone moiety may confer fluorescence properties useful in cellular imaging or target engagement studies.
Key Data and Comparative Analysis
Research Findings and Implications
- Electron-Withdrawing vs. Bulky Substituents: Fluorine substitution () may enhance solubility and metabolic stability, whereas phenoxy groups (target compound) could improve target affinity through hydrophobic interactions .
- Scaffold Rigidity : The pyridazine-pyrazole hybrid’s planar structure (target compound) likely enhances selectivity for kinases or flat enzyme pockets compared to flexible pyrazoline derivatives .
- Multitarget Potential: Chromenone-containing analogs () demonstrate the feasibility of designing multitarget inhibitors, though synthetic complexity increases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
